Balfourodine

Description

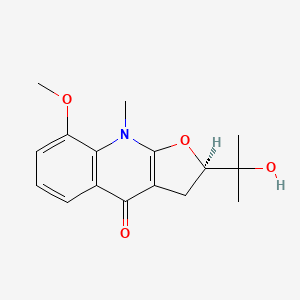

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO4 |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

(2R)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/t12-/m1/s1 |

InChI Key |

VPNKCPHNFBSHAP-GFCCVEGCSA-N |

SMILES |

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |

Origin of Product |

United States |

Phytochemical Investigations and Biosynthetic Pathways of Balfourodine

Natural Occurrence and Isolation Methodologies in Plant Species

The investigation into balfourodine begins with its identification in and extraction from plant sources.

Identification of this compound-Producing Taxa (e.g., Balfourodendron riedelianum, Rutaceae family)

This compound is primarily found in species belonging to the Rutaceae family. The most prominent source is Balfourodendron riedelianum, a flowering tree native to South America, from which the compound derives its name. wikipedia.orgplantaedb.com Research has confirmed the presence of this compound in the trunk bark of this species. publish.csiro.au Beyond Balfourodendron riedelianum, other plants in the Rutaceae family have been identified as producers of this compound, including Lunasia amara and Ptelea trifoliata. knapsackfamily.com The distribution of this compound and related alkaloids across different species within this family suggests a shared evolutionary pathway for their production.

Table 1: Plant Species Containing this compound

| Species | Family | Native Region |

|---|---|---|

| Balfourodendron riedelianum | Rutaceae | Argentina, Brazil, Paraguay wikipedia.org |

| Lunasia amara | Rutaceae | Not Specified knapsackfamily.com |

| Ptelea trifoliata | Rutaceae | Not Specified knapsackfamily.com |

| Zanthoxylum scandens | Rutaceae | Vietnam researchgate.net |

| Choisya ternata | Rutaceae | USA, Mexico researchgate.net |

Advanced Chromatographic and Spectroscopic Techniques in Isolation

The isolation of pure this compound from complex plant extracts is a critical step for its structural elucidation and further study. Modern analytical chemistry provides a powerful toolkit for this purpose. researchgate.net The process typically begins with the extraction of the plant material, often the bark or heartwood, using various solvents. publish.csiro.au

Initial separation and purification of the crude extract are often achieved using column chromatography, a technique that separates compounds based on their differential partitioning between a stationary and a mobile phase. researchgate.net Thin-layer chromatography (TLC) is also a valuable tool for monitoring the separation process due to its speed and cost-effectiveness. chromtech.com

For more precise separation and analysis, high-performance liquid chromatography (HPLC) is widely employed. mdpi.com HPLC offers superior resolution and sensitivity, allowing for the isolation of pure compounds from complex mixtures. nih.gov The coupling of chromatographic techniques with spectroscopic methods, known as hyphenated techniques, has revolutionized natural product research. e3s-conferences.org Techniques like HPLC-mass spectrometry (HPLC-MS) and HPLC-UV spectroscopy provide real-time structural information, facilitating the rapid identification of known compounds and the targeted isolation of novel ones. nih.gove3s-conferences.org Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are then used to confirm the structure of the isolated this compound. mdpi.com

Elucidation of this compound Biosynthesis

Understanding how plants synthesize this compound is a complex area of research involving the identification of precursor molecules and the enzymatic reactions that convert them into the final product.

Precursor Identification and Incorporation Studies

The biosynthesis of alkaloids like this compound begins with simple precursor molecules derived from primary metabolism. mdpi.com For many quinoline (B57606) alkaloids, the biosynthetic pathway is thought to originate from anthranilate. knapsackfamily.com Isotopic labeling studies are a key experimental approach to trace the path of these precursors into the final alkaloid structure. nih.gov In these experiments, plants or cell cultures are fed with a precursor molecule that has been labeled with a stable or radioactive isotope. By analyzing the position of the isotope in the isolated this compound, researchers can confirm which precursors are incorporated and how the molecular skeleton is assembled. mdpi.comresearchgate.net For instance, epoxide derivatives of isoprenoid quinoline alkaloids are considered key biosynthetic intermediates for furo- and pyranoquinoline alkaloids like this compound. clockss.org

Enzymatic Transformations in the Biosynthetic Cascade

The conversion of precursors into this compound involves a series of reactions catalyzed by specific enzymes. nih.gov Each step in the biosynthetic pathway, from the initial condensation reactions to the final modifications, is controlled by an enzyme that ensures the correct chemical transformation occurs with high specificity. nih.gov While the complete enzymatic cascade for this compound is not fully elucidated, it is understood to involve a series of oxidations, methylations, and cyclizations. The discovery and characterization of these enzymes are crucial for understanding the regulation of this compound production and for potential applications in biocatalysis. worktribe.commit.edu The study of related alkaloid biosynthetic pathways provides a model for the types of enzymatic reactions that are likely involved, such as those catalyzed by cytochrome P450 monooxygenases and methyltransferases.

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Analysis

Modern genetics and molecular biology offer powerful tools to investigate the biosynthesis of natural products like this compound. irispublishers.comgmb.org.brumbc.edu By identifying the genes that encode the biosynthetic enzymes, researchers can gain a deeper understanding of how the pathway is regulated. cas.cz Techniques such as transcriptomics can be used to identify genes that are expressed in this compound-producing tissues. Once candidate genes are identified, their function can be confirmed through various methods, including heterologous expression in microbial hosts. This involves transferring the plant gene into a microorganism like yeast or bacteria and then testing whether the microbe can produce the expected intermediate or final product. This approach not only helps to elucidate the biosynthetic pathway but also opens up possibilities for the biotechnological production of this compound and related compounds. nih.gov

Environmental Factors Influencing this compound Production in Plants

The biosynthesis and accumulation of secondary metabolites in plants, including the furoquinoline alkaloid this compound, are significantly influenced by a variety of external environmental factors. plantarchives.orgnih.gov These factors can act as stressors or signals that trigger complex physiological and biochemical responses within the plant, often leading to an altered production of these specialized compounds. nih.gov While extensive research has been conducted on the general effects of environmental conditions on medicinal plants, specific studies focusing solely on this compound are limited. However, by examining the broader context of secondary metabolite production, particularly in plant cell cultures and related species, we can infer the potential environmental influences on balourodine synthesis.

Environmental stressors such as light, temperature, water availability, and nutrient levels are known to play a crucial role in the regulation of secondary metabolism. pjoes.comresearchgate.net Plants have the ability to synthesize a variety of secondary metabolites to cope with the negative effects of stress. mdpi.com For instance, the production of these compounds can be a defense mechanism against herbivores, pathogens, or harsh environmental conditions. irispublishers.com The concentration and profile of bioactive compounds, including alkaloids, can be substantially modified by these abiotic variables. tropicaltimber.info

In the context of plant cell and tissue cultures, which offer a controlled environment for studying metabolite production, elicitation is a common strategy to enhance the yield of desired compounds. irispublishers.comnih.gov Elicitors can be either biotic (derived from pathogens or plants) or abiotic (physical or chemical in nature) and they mimic stress conditions to stimulate the plant's defense responses, which often includes the increased synthesis of secondary metabolites. plantarchives.orgirispublishers.com Factors such as the type and concentration of the elicitor, the age and viability of the cell culture, the duration of exposure, and the composition of the nutrient medium all play a significant role in the outcome of elicitation. mdpi.com

While direct experimental data on the specific effects of environmental factors on this compound production in whole plants remains scarce in the available literature, the principles of secondary metabolite induction suggest that factors like light intensity and quality, temperature fluctuations, and nutrient stress could significantly impact the metabolic pathways leading to this compound accumulation. For example, Balfourodendron riedelianum, a known source of this compound, is described as a pioneer species that thrives in clearings within primary or secondary forests, suggesting that light availability may be a key environmental factor for its growth and metabolic activity. tropicaltimber.info Further research focusing specifically on this compound-producing species is necessary to elucidate the precise environmental triggers and optimal conditions for its synthesis.

Total Synthesis and Synthetic Methodologies of Balfourodine

Retrosynthetic Analysis of Balfourodine

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of complex molecules. nsf.govnumberanalytics.comresearchgate.net It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. nsf.govnumberanalytics.comresearchgate.net For this compound, a primary disconnection can be made at the C-N bond of the quinoline (B57606) ring and the ether linkage of the furo[2,3-b]quinoline (B11916999) core. This approach simplifies the complex heterocyclic system into more manageable precursors.

A key retrosynthetic strategy involves the disconnection of the furoquinoline ring system. This leads to a 4-hydroxy-2-quinolone derivative and a suitable C2 synthon. The quinolone itself can be further disconnected, suggesting a construction from an aniline (B41778) derivative and a malonic ester equivalent. This multi-step disconnection strategy provides a logical pathway for the construction of the this compound skeleton from simple starting materials. The process involves identifying key functional groups and bonds that can be formed through reliable and well-established chemical reactions. youtube.com

Evolution of Total Synthesis Strategies

The synthesis of quinoline and its derivatives, including furoquinolines like this compound, has evolved significantly over time. dntb.gov.uachemistry-chemists.com Early methods often relied on classical named reactions, while modern approaches incorporate more sophisticated and efficient strategies.

Modern Convergent and Divergent Synthetic Pathways

Divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. sathyabama.ac.inwikipedia.org This is particularly useful for creating libraries of related compounds for biological screening. A photocatalytic [4+2] skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones, showcasing both convergent and divergent aspects. rsc.org This method allows for the synthesis of the same product from different starting materials (convergent) or different products from the same starting material (divergent), highlighting the flexibility of modern synthetic design. rsc.org

Key Stereoselective and Regioselective Transformations

The synthesis of complex molecules like this compound often requires precise control over stereochemistry and regiochemistry. masterorganicchemistry.commdpi.comnih.gov Stereoselective reactions favor the formation of one stereoisomer over another, while regioselective reactions favor reaction at one site of a molecule over another. masterorganicchemistry.commdpi.com

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.orgnumberanalytics.com This method has been widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org For example, oxazolidinones, introduced by Evans, are effective chiral auxiliaries in aldol (B89426) reactions, allowing for the formation of specific stereoisomers. wikipedia.org Similarly, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing high levels of stereocontrol. While direct examples in this compound synthesis are not extensively documented in the provided results, the principles of chiral auxiliary-mediated synthesis are broadly applicable to the stereocontrolled construction of its precursors. sfu.ca

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool in modern organic synthesis, allowing for the creation of chiral molecules from achiral starting materials using a small amount of a chiral catalyst. nsf.govnih.govwikipedia.orgunipd.it This approach is highly efficient and atom-economical. The development of asymmetric catalysis has been recognized with Nobel Prizes and has revolutionized the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

In the context of furoquinoline synthesis, asymmetric catalysis can be employed to control the stereochemistry of key intermediates. For example, asymmetric hydrogenation using chiral catalysts can introduce stereocenters with high enantioselectivity. wikipedia.org While specific applications of asymmetric catalysis in the total synthesis of this compound are not detailed in the provided search results, the general principles of asymmetric organocatalysis and transition-metal catalysis are highly relevant to achieving an enantioselective synthesis of this natural product. nih.govyok.gov.tr

Chemo- and Diastereoselective Reactions

A key challenge in the total synthesis of this compound is the stereoselective installation of the hydroxyl group and the formation of the dihydropyran ring. Early synthetic efforts have explored the use of chiral reagents to induce diastereoselectivity.

One of the notable approaches involves the asymmetric epoxidation of a precursor, 3-(3-methylbut-2-enyl)-2,4-dihydroxyquinoline, followed by intramolecular cyclization. The use of chiral peroxy-acids in this epoxidation step has been investigated to achieve facial selectivity, leading to the formation of optically active this compound.

Research by Bowman, Collins, and Grundon in 1973 demonstrated the use of various chiral peroxy-acids to synthesize optically active this compound and its isomer, isothis compound. rsc.org The reactions of 3-(3-methylbut-2-enyl)-2,4-dihydroxyquinoline derivatives with these chiral reagents resulted in modest optical induction, typically ranging from 2-10%. rsc.org The absolute stereochemistry of the resulting alkaloids was determined through ozonolysis. rsc.org

A significant aspect of this compound chemistry is its rearrangement to isothis compound. This rearrangement has been a subject of mechanistic studies, with evidence suggesting the involvement of an epoxide intermediate. A re-investigation of the base-catalyzed rearrangement of (+)-(R)-balfourodine provided a more detailed understanding of the reaction mechanism.

The table below summarizes the optical induction achieved in the asymmetric synthesis of this compound and related compounds using different chiral peroxy-acids, as reported in the literature.

| Chiral Peroxy-Acid | Product(s) | Optical Induction (%) |

| (+)-Peroxycamphoric acid | This compound, O-methylbalfourodinium salt, Isothis compound | 2-10 |

| (–)-Peroxycamphoric acid | This compound, O-methylbalfourodinium salt, Isothis compound | 2-10 |

| (+)-Peroxyhydratropic acid | This compound, O-methylbalfourodinium salt, Isothis compound | 2-10 |

| (–)-Peroxyhydratropic acid | This compound, O-methylbalfourodinium salt, Isothis compound | 2-10 |

| (+)-Norbornane-2-endo-peroxycarboxylic acid | This compound, O-methylbalfourodinium salt, Isothis compound | 2-10 |

| (–)-Norbornane-2-endo-peroxycarboxylic acid | This compound, O-methylbalfourodinium salt, Isothis compound | 2-10 |

Development of Novel Methodologies for this compound Core Structure Construction

The construction of the dihydropyrano[2,3-b]quinoline core of this compound remains an active area of research. While classical methods have relied on the cyclization of prenylated quinoline precursors, more recent efforts in organic synthesis have focused on developing more efficient and versatile strategies for constructing such heterocyclic systems.

While specific novel methodologies exclusively targeting this compound are not extensively documented, the broader field of quinoline synthesis offers potential avenues for future approaches. These include transition-metal-catalyzed C-H activation/cyclization reactions, multicomponent reactions, and domino processes that could potentially be adapted for the synthesis of the this compound scaffold. For instance, the synthesis of substituted quinolines has been achieved through various named reactions like the Doebner-von Miller reaction, Skraup synthesis, and Friedländer synthesis, which could serve as a foundation for developing new routes to this compound precursors.

The development of enantioselective methods for the synthesis of dihydropyrano-quinoline alkaloids is a significant area of interest. Asymmetric dihydroxylation of achiral precursors has been successfully employed for the synthesis of related chiral quinoline alkaloids like platydesmine. rsc.org Such strategies could potentially be applied to create the chiral center in this compound with higher selectivity than that achieved with chiral peroxy-acids.

Biomimetic synthesis, which mimics the biosynthetic pathways of natural products, also presents a promising direction. numberanalytics.com Understanding the enzymatic processes involved in the formation of this compound in nature could inspire the development of highly selective and efficient laboratory syntheses.

Practical Considerations and Scale-Up Research in this compound Synthesis

The practical aspects and scalability of this compound synthesis are critical for enabling more extensive biological studies and potential therapeutic applications. However, there is limited specific information available in the scientific literature regarding the scale-up of this compound synthesis.

For many quinoline alkaloid syntheses, the development of robust and high-yielding reactions is a primary focus. The use of hazardous reagents or the generation of significant waste products can also be major hurdles in scaling up a synthetic route. Research into greener and more atom-economical synthetic methods is therefore of high importance. While general advancements in the synthesis of quinoline derivatives continue to be made, specific studies detailing the practical considerations and optimization for the large-scale production of this compound are not prominent in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Analog Design for Balfourodine

Strategic Design of Balfourodine Derivatives and Analogs

The design of this compound derivatives is a strategic process that leverages an understanding of its chemical properties and potential biological targets. vulcanchem.com This involves both rational design based on how the molecule is thought to work and broader, more exploratory chemical synthesis approaches. scirp.org

Rational drug design for this compound analogs is guided by an understanding of its mechanism of action at the molecular level. Although detailed mechanistic studies on this compound are not extensively reported in the provided search results, the general principles of rational design involve identifying the pharmacophore—the essential arrangement of functional groups responsible for biological activity. slideshare.net For quinoline (B57606) alkaloids like this compound, this often involves the quinoline core, which can interact with biological targets through various mechanisms. vulcanchem.com

The design process would typically involve:

Identifying the active site: Understanding the target enzyme or receptor that this compound interacts with.

Modeling interactions: Using computational tools to model the binding of this compound to its target. This can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Targeted modifications: Designing new analogs with specific modifications intended to enhance these interactions or introduce new favorable ones. rsc.org For example, adding hydrogen bond donors or acceptors to improve binding affinity.

Future research could focus on elucidating the precise molecular targets of balourodine to further enable mechanism-based drug design. vulcanchem.com

Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of diverse but structurally related this compound analogs. scribd.comfortunepublish.comslideshare.net This technique allows for the systematic exploration of the chemical space around the this compound scaffold to identify compounds with improved activity. numberanalytics.com

Key approaches in combinatorial synthesis applicable to this compound include:

Solid-Phase Synthesis: Attaching the this compound core or a key intermediate to a solid support (resin) and then performing a series of reactions to build a library of derivatives. scribd.com This facilitates purification as excess reagents and byproducts can be washed away.

Parallel Synthesis: Conducting multiple reactions in parallel in separate reaction vessels, allowing for the creation of a large number of distinct compounds simultaneously. scribd.com

These methods can be used to systematically vary substituents on the quinoline ring, modify the dihydropyran ring, and alter stereochemical centers to build a comprehensive SAR profile. vulcanchem.comscribd.com

Rational Design Based on Mechanistic Insights

Functional Group Modifications and Their Impact on Biological Activity

The biological activity of this compound can be significantly influenced by the modification of its functional groups. ashp.orgsolubilityofthings.com These changes can affect the molecule's electronic properties, solubility, and steric interactions with its biological target. ashp.org

The substitution pattern on the aromatic quinoline ring of this compound is a critical determinant of its biological activity. ijpsr.com Altering the position and nature of substituents can lead to significant changes in potency and selectivity. acs.orgnih.gov

For example, in related heterocyclic compounds, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system, which in turn can affect interactions with biological targets. biomedres.usnumberanalytics.com The position of these substituents is also crucial; for instance, ortho-, meta-, and para-substitutions on an aromatic ring can lead to vastly different biological activities due to steric and electronic effects. acs.orgnih.gov

Systematic studies involving the synthesis and biological evaluation of a series of this compound analogs with different substitution patterns would be necessary to fully elucidate these effects. researchgate.net

This compound possesses a distinct heterocyclic framework, including a quinoline core and a dihydropyran ring. vulcanchem.com Modifications to these ring systems can have a profound impact on biological activity. msu.eduwikipedia.org

Potential modifications could include:

Ring Size Variation: Expanding or contracting the dihydropyran ring to alter conformational flexibility.

Heteroatom Substitution: Replacing the oxygen atom in the dihydropyran ring with other heteroatoms like nitrogen or sulfur to create new heterocyclic systems. numberanalytics.com

Fusion of Additional Rings: Creating more complex polycyclic structures by fusing other rings to the this compound scaffold. wikipedia.org

Such modifications can lead to novel compounds with potentially different biological profiles, highlighting the versatility of the this compound scaffold in drug discovery. numberanalytics.com

Substitution Pattern Effects

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure of this compound, including its conformation and stereochemistry, plays a crucial role in its biological activity. vulcanchem.comuou.ac.in The spatial arrangement of atoms and functional groups directly influences how the molecule interacts with its biological target. vulcanchem.comnumberanalytics.com

Conformational analysis helps in understanding the different spatial arrangements a molecule can adopt due to rotation around single bonds. ijpsr.comrsc.org For a flexible molecule like this compound, identifying the bioactive conformation—the specific shape it adopts when binding to its target—is essential for rational drug design. wikipedia.orgleidenuniv.nl

Stereochemistry is also of paramount importance. uou.ac.in this compound has chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit significantly different biological activities, with one isomer often being much more potent than the others, or even having a different biological effect altogether. uou.ac.in The absolute stereochemistry of this compound and its analogs must be carefully controlled during synthesis and considered in SAR studies to fully understand their therapeutic potential. capes.gov.br

Computational Chemistry Approaches to SAR Elucidation (e.g., QSAR modeling)

While specific Quantitative Structure-Activity Relationship (QSAR) models dedicated to this compound are not widely published, the application of computational chemistry to its parent class, quinoline alkaloids, is well-documented and provides a clear blueprint for future research. QSAR modeling represents a pivotal computational approach that correlates the physicochemical properties of a series of compounds with their biological activities to generate predictive mathematical models. x-mol.net

The general workflow for developing a QSAR model for a series of this compound analogs would involve several key steps:

Data Set Compilation : A series of this compound derivatives would be synthesized, and their biological activity (e.g., anticonvulsant, antifungal) would be measured quantitatively, typically as an IC₅₀ or ED₅₀ value. wisdomlib.org

Descriptor Calculation : For each analog, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including constitutional (e.g., molecular weight), geometric (e.g., 3D shape), electronic (e.g., dipole moment), and lipophilic (e.g., LogP) parameters. x-mol.net

Model Development and Validation : Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques such as Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the biological activity. x-mol.netresearchgate.net The robustness and predictive power of this model are then rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. x-mol.net

For quinoline alkaloids like camptothecin (B557342) derivatives, QSAR studies have successfully identified key descriptors influencing their anticancer activity. x-mol.net Similar approaches, such as Comparative Molecular Field Analysis (CoMFA), could be applied to this compound. CoMFA generates 3D contour maps that visualize regions where steric or electrostatic modifications to the molecule would likely increase or decrease its biological activity, offering a visual guide for designing more potent analogs. researchgate.net These computational methods are invaluable for prioritizing the synthesis of new compounds, thereby accelerating the drug discovery process and reducing costs. collaborativedrug.comgardp.org

Structure-Activity Relationships in in vitro and in vivo (Animal Model) Biological Contexts

The biological profile of this compound and its analogs is primarily linked to activities such as anticonvulsant and antifungal effects. researchgate.netresearchgate.net The SAR in these contexts, inferred from studies on related quinoline structures, highlights the importance of specific structural motifs.

Core Structural Elements: The fundamental quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govtandfonline.com In this compound, this is fused with a dihydropyran ring, creating a more rigid and three-dimensional structure that is crucial for its interaction with biological targets. vulcanchem.com The stereochemistry of the dihydropyran ring and the hydroxyl group it bears is also considered critical for molecular recognition and functionality. vulcanchem.com

In Vitro Antifungal and Anticonvulsant SAR: SAR studies on other quinoline derivatives reveal key patterns that are likely relevant to this compound. nih.gov

Substitution on the Benzene (B151609) Ring: The presence and position of substituents on the quinoline's benzene ring significantly modulate activity. For instance, the methoxy (B1213986) group at the C-8 position in many active quinolines is known to enhance efficacy in various biological assays. nih.gov In this compound-related compounds, altering this group could fine-tune activity.

The Dihydropyran Ring: The angularly fused dihydropyran ring containing a tertiary hydroxyl group is a distinctive feature of this compound. This region likely plays a significant role in binding to target enzymes or receptors through hydrogen bonding. Modifications, such as altering the substituents on the pyran ring or the stereochemistry of the hydroxyl group, would be expected to have a profound impact on biological activity.

N-Methyl Group: The N-methyl group on the quinolone nitrogen is another site for potential modification. In many alkaloid series, the size and nature of this substituent can influence solubility, metabolism, and target affinity.

In Vivo (Animal Model) Context: In animal models, SAR extends beyond target binding to include pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Anticonvulsant Activity: For quinoline derivatives tested in rodent models of epilepsy (e.g., maximal electroshock test), lipophilicity is a key determinant of efficacy. researchgate.netijpsjournal.com The introduction of certain alkoxy groups at specific positions on the quinoline ring has been shown to enhance anticonvulsant activity and reduce neurotoxicity. researchgate.net For example, a study on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines found that an 8-octoxy derivative was the most potent, suggesting that a long alkyl chain enhances activity, likely by improving blood-brain barrier penetration. researchgate.net

The table below summarizes general SAR principles observed for quinoline alkaloids, which can guide the design of future this compound analogs.

| Structural Position/Feature | Modification Example | General Effect on Biological Activity (e.g., Anticonvulsant, Antifungal) | Reference |

| Quinoline C-2 | Substitution with heteroaryl groups | Can increase lipophilicity and DNA binding properties relevant to anticancer activity. | biointerfaceresearch.com |

| Quinoline C-4 | Presence of an oxo group (quinolone) | Foundational for the activity of many quinolone antibiotics and other bioactive molecules. | dntb.gov.ua |

| Quinoline C-6' | Methoxy group (as in quinine) | Not essential for antimalarial activity; replacement with a halogen can enhance activity. | nih.gov |

| Quinoline C-8 | Introduction of long alkoxy chains | Can significantly increase anticonvulsant activity in animal models, likely by increasing lipophilicity. | researchgate.net |

| Benzene Ring | Halogen (e.g., Fluorine) substitution | Can enhance metabolic stability and potency. | nih.gov |

| Fused Ring System | Dihydropyran ring (as in this compound) | Creates a rigid 3D structure; the hydroxyl group is a key site for hydrogen bonding interactions. | vulcanchem.com |

These established relationships for the quinoline class provide a rational basis for the future design of this compound analogs with improved potency, selectivity, and pharmacokinetic profiles for therapeutic development. gardp.org Further synthesis and biological evaluation of a focused library of this compound derivatives are necessary to establish a specific and detailed SAR for this unique alkaloid. vulcanchem.com

Mechanistic Biological Activity Investigations of Balfourodine

Cellular and Subcellular Targets of Balfourodine

The specific cellular and subcellular targets of this compound have not been a primary focus of extensive research. While its classification as a quinoline (B57606) alkaloid suggests potential interactions with various cellular components, concrete data remains scarce.

Enzyme Inhibition/Activation ProfilesWhile it has been stated that this compound may interact with enzymes involved in bacterial metabolism, specific enzyme inhibition or activation profiles with quantitative data (e.g., IC₅₀ or Kᵢ values) are not available in the reviewed literature.smolecule.comFor context, other quinoline alkaloids, such as camptothecin (B557342), are known inhibitors of enzymes like DNA topoisomerase I, but similar studies on this compound have not been found.nih.gov

Molecular Pathways and Signaling Cascades Perturbed by this compound

Information on the specific molecular pathways and signaling cascades affected by this compound is not available. Understanding how a compound alters these complex systems is key to defining its biological function. core.ac.uk

Post-Translational Modification Effects

Post-translational modifications (PTMs) are crucial covalent changes to proteins after their synthesis, which can significantly alter their function, localization, and interaction with other molecules. thermofisher.comnih.gov These modifications, such as phosphorylation, glycosylation, and acetylation, are vital for regulating nearly all aspects of cell biology. thermofisher.comwikipedia.org

A detailed search of scientific literature did not yield specific studies on the effects of this compound on post-translational modifications. Research has not yet been published that investigates whether this compound induces, inhibits, or otherwise alters the PTM of specific proteins, which would be a critical step in elucidating its molecular mechanism of action.

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is essential in early drug discovery to identify a compound's biological activity and potential off-target effects. nih.govresearchgate.net This process involves screening the compound against a wide range of biological assays to build a comprehensive profile of its interactions. researchgate.net

While this compound has been noted for its potential antitubercular, anti-inflammatory, and anticancer activities, a comprehensive in vitro pharmacological profile is not available in the reviewed literature. smolecule.com Such a profile would typically involve broad-panel screening against various receptors, enzymes, and ion channels to systematically document its activity and selectivity.

Cell-based assays are fundamental tools for assessing a compound's effect within a biological context, providing insights into cellular processes like viability, proliferation, and signaling pathways. precisionformedicine.combmglabtech.com These assays can range from simple 2D monocultures to complex 3D multicellular systems. bmglabtech.com

Specific studies employing cell-based assays to investigate the mechanism of action or efficacy of this compound are not detailed in the available research. Methodologies such as reporter gene assays, thermal shift assays, or high-content imaging would be required to probe its specific cellular targets and pathways, but such data for this compound has not been published.

Biochemical assays are used to confirm the direct interaction between a compound and its molecular target, validating the mechanism of action. acs.org These assays, such as enzyme inhibition or fluorescence polarization, provide quantitative data on binding affinity and functional modulation. acs.org

Research has suggested that this compound interacts with specific enzymes and receptors involved in bacterial metabolism. smolecule.com However, specific biochemical assays validating these interactions or identifying precise molecular targets have not been described in the accessible literature.

Cell-Based Assays and Their Methodologies

In Vivo Efficacy and Mechanism Studies in Preclinical Animal Models

Preclinical studies in animal models are a critical step to evaluate the efficacy and physiological effects of a drug candidate before human trials. profil.comppd.com These studies involve selecting appropriate animal models that mimic human disease to gather data on the compound's activity and mechanism in vivo. ppd.com

While some quinoline alkaloids related to this compound have been tested for antinociceptive effects in mouse models, there is a lack of specific in vivo efficacy studies for this compound itself. researchgate.net The necessary research detailing animal model selection, validation, and specific methodologies to assess the biological effects of this compound has not been found in the reviewed literature.

The selection of an appropriate animal model is critical for the translational success of preclinical research. mdpi.com The model must be validated to ensure it accurately reflects the human condition being studied. frontiersin.org

There is no information available on the selection and validation of specific animal models for the study of this compound's biological activities.

No published studies were found that describe the specific methodologies used to assess the biological effects of this compound in animal systems.

Animal Model Selection and Validation

Comparative Mechanistic Studies with Related Alkaloids

The biological activity of this compound is often understood in the context of its chemical family, the furoquinoline alkaloids. These compounds, sharing a common furo[2,3-b]quinoline (B11916999) scaffold, exhibit a wide array of pharmacological effects, including cytotoxic and antiplasmodial activities. ontosight.ai Comparative studies, while not always directly including this compound, provide insights into the structure-activity relationships (SAR) that govern the mechanisms of this class of molecules. Key mechanistic avenues of investigation for furoquinoline alkaloids include cytotoxicity against cancer cell lines, inhibition of parasitic growth, enzyme inhibition, and interaction with DNA.

Cytotoxic Mechanisms

The cytotoxic effects of furoquinoline alkaloids are a significant area of research. The mechanism often involves the induction of apoptosis and disruption of cellular processes essential for cancer cell survival. ljmu.ac.uk Comparisons between different alkaloids reveal that substitutions on the quinoline ring system heavily influence potency.

For instance, studies on various human cancer cell lines have demonstrated the cytotoxic potential of several furoquinoline alkaloids. While direct comparative data for this compound is limited in many studies, the activities of its close relatives like dictamnine (B190991), skimmianine (B1681810), and γ-fagarine have been quantified. These alkaloids often exhibit dose-dependent cytotoxic effects. nih.gov The presence and position of methoxy (B1213986) groups on the aromatic ring are critical for activity, a key feature in the structure of many of these compounds, including this compound. nih.gov

Table 1: Comparative Cytotoxicity of Furoquinoline Alkaloids Against HeLa Cell Line

| Compound | IC₅₀ (µM) | Source |

| Dictamnine | 12.6 | mdpi.com |

| Skimmianine | <50.0 | mdpi.com |

| γ-Fagarine | <50.0 | mdpi.com |

| Haplopine | <50.0 | mdpi.com |

This table illustrates the cytotoxic potential of various furoquinoline alkaloids against the HeLa human cervical cancer cell line. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Antiplasmodial Activity

Several furoquinoline alkaloids have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The proposed mechanisms of action for antimalarial drugs often involve the inhibition of crucial parasitic processes like hemozoin formation or isoprenoid biosynthesis. nih.gov

Comparative studies have shown that alkaloids such as skimmianine, γ-fagarine, and kokusaginine (B1673745) possess antiplasmodial properties. researchgate.net The structural variations among these alkaloids, particularly in their substitution patterns, lead to differences in their potency against chloroquine-sensitive and chloroquine-resistant strains of the parasite. researchgate.net For example, leptanoine C and haplopine-3,3´-dimethylallyl ether, isolated from Melicope moluccana, have demonstrated notable antimalarial activity. iu.edu While this compound is part of this structural family, specific data on its antiplasmodial mechanism in direct comparison to these relatives is not extensively documented.

**Table 2: Comparative In Vitro Antiplasmodial Activity of Furoquinoline Alkaloids Against *P. falciparum***

| Compound | Strain | IC₅₀ (µM) | Source |

| Skimmianine | W-2 (CQR) | 98.4 | researchgate.net |

| Skimmianine | HB3 (CQS) | 47.57 | researchgate.net |

| Skimmianine | K1 (CQR) | 59.07 | researchgate.net |

| γ-Fagarine | W-2 (CQR) | 25.0 | researchgate.net |

| Kokusa ginine | W-2 (CQR) | 29.7 | researchgate.net |

| Kokusaginine | HB3 (CQS) | 89.2 | researchgate.net |

| Leptanoine C | 3D7 | 0.46 (0.18 µg/mL) | iu.edu |

| Hapl opine-3,3´-dimethylallyl ether | 3D7 | 2.28 µg/mL | iu.edu |

This table summarizes the 50% inhibitory concentration (IC₅₀) of various furoquinoline alkaloids against different strains of Plasmodium falciparum. CQR: Chloroquine-Resistant; CQS: Chloroquine-Sensitive.

Enzyme Inhibition

A key mechanism through which alkaloids exert their biological effects is the inhibition of specific enzymes. Within the furoquinoline class, there is significant interest in their potential as inhibitors of cholinesterases (AChE and BChE), which are relevant targets in neurodegenerative diseases, and phosphodiesterases (PDEs). mdpi.comresearchgate.net

For example, a study on eight different furoquinoline alkaloids revealed their varied inhibitory potency against human phosphodiesterase 5 (hPDE5A). nih.gov In this study, γ-fagarine was the most potent inhibitor, and the research highlighted that a single methoxy group at the C-8 position was critical for this inhibitory activity. nih.gov Other alkaloids like kokusaginine and skimmianine have been identified as mixed-mode inhibitors of both AChE and BChE. researchgate.net The specific interactions of this compound with such enzymes have been noted, particularly in the context of its antitubercular activity where it is suggested to interact with enzymes involved in bacterial metabolism, but detailed comparative kinetic data is limited. smolecule.com

DNA Intercalation

DNA intercalation is another established mechanism of action for planar aromatic molecules like quinoline alkaloids. core.ac.uk This process involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. core.ac.ukresearchgate.net Acridine derivatives, which share structural similarities with the quinoline core, are well-known DNA intercalators. core.ac.uk

While it is a plausible mechanism for this compound due to its planar furoquinoline structure, direct experimental studies comparing its DNA intercalating ability with related alkaloids are not widely available. The potential for these compounds to act as DNA intercalators is often inferred from their structural characteristics and the known activities of similar compounds. core.ac.uk

Advanced Analytical Methodologies in Balfourodine Research

High-Resolution Spectroscopic Techniques for Structural Characterization

The precise determination of balfourodine's molecular structure, including its stereochemistry, is fundamental to understanding its properties and potential applications. Advanced spectroscopic methods are indispensable tools in this endeavor. monash.edu

Advanced NMR Spectroscopy (e.g., 2D, Solid-State NMR for complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.net While one-dimensional (1D) NMR provides essential data, complex structures often require more advanced, multi-dimensional approaches. ipb.ptgrinnell.edu

Two-dimensional (2D) NMR techniques are particularly powerful for unraveling the intricate connectivity of atoms within the this compound molecule. numberanalytics.com Experiments such as COSY (Correlation Spectroscopy) help identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons, including those separated by multiple bonds. ipb.ptnumberanalytics.com This detailed connectivity map is crucial for assembling the complete molecular framework. The application of these advanced 2D NMR pulse sequences allows researchers to tackle complex analytical challenges and achieve definitive structural determination. grinnell.edunumberanalytics.com

Solid-state NMR (SSNMR) offers unique capabilities for studying this compound in its solid form or within complex matrices. emory.edursc.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR can provide detailed information about the molecule's structure, dynamics, and intermolecular interactions in the solid state. emory.eduresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. pku.edu.cn SSNMR is particularly valuable for investigating crystalline forms, polymorphs, and the interactions of this compound with other molecules in a complex, providing insights that bridge the gap between X-ray crystallography and solution NMR data. rsc.orgresearchgate.net

Table 1: Key 2D NMR Experiments in this compound Structural Analysis

| Experiment | Information Provided | Relevance to this compound |

| COSY | Correlates coupled protons (¹H-¹H). | Establishes proton connectivity within the quinoline (B57606) and furan (B31954) rings. |

| HSQC | Correlates protons to directly attached heteronuclei (e.g., ¹³C). | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Shows correlations between protons and carbons over multiple bonds. | Reveals long-range connectivity, linking different structural fragments. |

| NOESY | Identifies protons that are close in space (through-space correlation). | Helps determine the relative stereochemistry and conformation of the molecule. |

High-Resolution Mass Spectrometry (HRMS) in Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for both the initial identification of this compound and for studying its metabolic fate. criver.com HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of this compound and its metabolites. researchgate.net This level of precision is essential to distinguish between compounds with very similar nominal masses. researchgate.net

In the context of metabolite profiling, HRMS coupled with liquid chromatography (LC-HRMS) is the primary technique used. criver.comnih.gov This combination allows for the separation of complex biological mixtures followed by the sensitive and precise detection of this compound-related metabolites. criver.comanimbiosci.org The process involves finding and characterizing these metabolites within a complex biological sample, which can help in understanding the biotransformation pathways of the parent compound. criver.com The high sensitivity and resolving power of modern HRMS instruments, such as Orbitrap and TOF analyzers, enable the detection of low-concentration analytes and their differentiation from abundant, naturally occurring compounds in the matrix. criver.comresearchgate.net

Table 2: Application of HRMS in this compound Research

| Application | Technique | Key Advantage |

| Structural Confirmation | Direct Infusion HRMS | Provides highly accurate mass for elemental composition determination. |

| Metabolite Identification | LC-HRMS | Separates complex mixtures and provides accurate mass for unknown metabolites. nih.gov |

| Metabolite Profiling | Untargeted LC-HRMS | Screens for all possible metabolites in a biological sample to map metabolic pathways. animbiosci.org |

X-Ray Crystallography for Absolute Stereochemistry Determination

Determining the absolute configuration is a more challenging aspect and relies on the phenomenon of anomalous dispersion. researchgate.net When the crystal contains atoms that scatter X-rays anomalously, the intensities of Friedel pairs (reflections from opposite sides of a crystal plane) will differ slightly. wikipedia.org By carefully measuring these differences, the true handedness of the molecule can be established. researchgate.net The Flack parameter is a value calculated during the structure refinement that indicates the correctness of the assigned absolute structure; a value close to zero confirms the assignment. wikipedia.org This unambiguous determination of the absolute configuration is crucial, as different enantiomers of a molecule can have vastly different biological activities. soton.ac.uk

Chromatographic Separation and Quantification Techniques for Research Applications

Chromatography is a fundamental separation science that plays a vital role in the isolation, purification, and quantification of this compound from natural sources or synthetic mixtures. nih.govslideshare.netasccollegekolhar.in The choice of chromatographic technique depends on the specific research goal, whether it is for preparative isolation or for precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the qualitative and quantitative analysis of compounds like this compound in various matrices. asianjpr.comglobalresearchonline.net Developing a robust HPLC method is a critical step in pharmaceutical research and quality control. researchgate.net The process involves selecting the appropriate stationary phase (column), mobile phase composition, and detector to achieve optimal separation and sensitivity. dergipark.org.tr

For this compound, a furoquinoline alkaloid, reversed-phase HPLC (RP-HPLC) is commonly employed. journaljpri.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. dergipark.org.tr Method development focuses on optimizing parameters such as mobile phase pH, gradient elution profile, flow rate, and column temperature to achieve good resolution between this compound and other related alkaloids or impurities, with a reasonable analysis time. dergipark.org.tr UV detection is often used for quantification, as the quinoline chromophore in this compound absorbs UV light. dergipark.org.trjournaljpri.com A validated HPLC method ensures accuracy, precision, linearity, and robustness, making it suitable for routine analysis. globalresearchonline.netjournaljpri.com

Table 3: Typical Parameters for HPLC Method Development for this compound

| Parameter | Common Choices & Considerations |

| Column (Stationary Phase) | Reversed-phase C18 or C8, with varying particle sizes (e.g., 5 µm). journaljpri.com |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., phosphate, acetate). pH adjustment is often critical. dergipark.org.trjournaljpri.com |

| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (changing composition) for complex samples. |

| Flow Rate | Typically 0.8 - 1.5 mL/min for analytical columns. journaljpri.com |

| Detection | UV-Vis Detector, set at a wavelength of maximum absorbance for this compound (e.g., ~250 nm). journaljpri.com |

| Injection Volume | Standardized volume (e.g., 10-20 µL). |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in the analysis of volatile and semi-volatile compounds. news-medical.netthermofisher.com While this compound itself has low volatility, GC-MS analysis can be applied after appropriate derivatization to increase its volatility and thermal stability.

The primary application of GC-MS in this context is for the identification of this compound and related compounds, particularly in complex mixtures like plant extracts. researchgate.net The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, which acts as a highly specific detector. youtube.com The mass spectrometer ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint." This fingerprint can be compared against spectral libraries for positive identification. nih.gov GC-MS is also valuable for detecting impurities and analyzing the phytochemical profile of the plant source from which this compound is isolated. news-medical.netnih.gov

Supercritical Fluid Chromatography (SFC) in Separation Science

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgteledynelabs.com This method is considered a hybrid of gas and liquid chromatography, offering unique advantages for the analysis of natural products, including alkaloids like this compound. cuestionesdefisioterapia.comjshanbon.comresearchgate.net The principles of SFC are similar to high-performance liquid chromatography (HPLC), but it leverages the distinct properties of supercritical fluids, which have low viscosity and high diffusivity, allowing for faster and more efficient separations. jshanbon.comchromatographytoday.com

The versatility of SFC is a key advantage in natural product research. researchgate.net By adjusting parameters such as pressure, temperature, and the composition of co-solvents, the separating power of the mobile phase can be precisely controlled. researchgate.netlongdom.org This adaptability makes SFC suitable for a wide range of compounds, from nonpolar to polar analytes. jshanbon.comresearchgate.net For thermally labile compounds, which may degrade under the high temperatures used in gas chromatography, SFC provides a milder analytical condition. jshanbon.comlongdom.org The technique is particularly effective for separating complex mixtures and chiral compounds, a common feature among alkaloids. wikipedia.orgchromatographyonline.com

In the context of this compound research, SFC presents a greener alternative to traditional chromatographic methods like normal-phase HPLC. chromatographytoday.comnih.gov The primary use of carbon dioxide, which can be recycled from other industrial processes, significantly reduces the consumption of toxic organic solvents. jshanbon.comchromatographytoday.com This reduction in solvent use not only lowers environmental impact but also decreases operational costs. jshanbon.com Given that furoquinoline alkaloids are often found in complex plant matrices, the high efficiency and resolution of SFC can facilitate their isolation and quantification. jshanbon.comresearchgate.netnih.gov The compatibility of SFC with various detectors, including mass spectrometry (MS), further enhances its utility by enabling sensitive and specific identification of target compounds like this compound. researchgate.net

Table 1: Advantages of Supercritical Fluid Chromatography (SFC) for Alkaloid Analysis

| Advantage | Description | Source(s) |

|---|---|---|

| High Efficiency & Speed | The low viscosity and high diffusivity of supercritical fluids lead to better mass transfer, resulting in sharper peaks, improved resolution, and faster analysis times compared to HPLC. | longdom.org, jshanbon.com |

| Environmental Friendliness | Primarily uses non-toxic, non-flammable CO2 as the mobile phase, drastically reducing the consumption and disposal of hazardous organic solvents. | longdom.org, chromatographytoday.com |

| Versatility | Capable of separating a wide range of analytes, including polar, non-polar, and chiral compounds, by adjusting pressure, temperature, and co-solvents. | jshanbon.com, researchgate.net |

| Thermally Labile Compounds | Operates at lower temperatures than gas chromatography, making it ideal for analyzing thermally sensitive molecules like many natural products without degradation. | longdom.org, wikipedia.org |

| Cost-Effective | Reduced solvent usage and faster run times contribute to lower operational costs. | jshanbon.com, chromatographytoday.com |

| Detector Compatibility | Easily coupled with various detectors, including Mass Spectrometry (MS) and Diode Array Detectors (DAD), for enhanced sensitivity and structural elucidation. | researchgate.net |

Development of Biosensors and Detection Probes for this compound

The development of biosensors and specific detection probes offers a promising avenue for the rapid, sensitive, and selective detection of target molecules like this compound. mdpi.comnih.gov A biosensor is an analytical device that combines a biological recognition element (e.g., enzyme, antibody, DNA) with a transducer to convert a biological recognition event into a measurable signal. nih.gov These devices are designed for high specificity, fast response times, and often portability. scirp.orgwjarr.com

For a small molecule like an alkaloid, several strategies can be employed for biosensor development. researchgate.net One approach is to use enzymes that are inhibited by the target compound. For instance, biosensors based on the inhibition of enzymes like acetylcholinesterase or peroxidase have been developed for pesticide detection. scirp.org If an enzyme specifically interacts with or is inhibited by this compound, it could serve as the biorecognition element. Another powerful approach involves using aptamers, which are single-stranded DNA or RNA oligonucleotides that can be selected to bind with high affinity and specificity to a target molecule. nih.gov

Furthermore, specific fluorescent probes can be designed to detect target molecules or related cellular activities. A study on dictamnine (B190991), a structurally related furoquinoline alkaloid, utilized the fluorescent probe H2DCFDA to measure intracellular reactive oxygen species (ROS) levels, demonstrating that the alkaloid could inhibit ROS production. nih.gov This suggests the potential for developing probes that respond directly to the presence of this compound or its specific biological effects. While direct biosensors for this compound have not been reported, the principles established for other alkaloids and small molecules provide a clear framework for future research and development in this area. researchgate.net

Table 4: Potential Biorecognition Elements for Alkaloid Biosensor Development

| Biorecognition Element | Principle of Detection | Potential Advantages | Source(s) |

|---|---|---|---|

| Enzymes | Inhibition or catalysis by the target alkaloid, leading to a change in an electrochemical or optical signal. | High specificity if a suitable enzyme is found. | scirp.org, wjarr.com |

| Antibodies | Highly specific binding of the alkaloid (antigen) to a monoclonal or polyclonal antibody. | Excellent specificity and affinity (immunobiosensor). | scirp.org |

| Aptamers | Specific binding of a selected single-stranded DNA/RNA sequence to the alkaloid target. | High stability, can be produced synthetically, robust. | nih.gov |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers with custom-made binding sites that are complementary to the target alkaloid. | High stability, low cost, biomimetic approach. | researchgate.net, scirp.org |

| Whole Cells | Use of microorganisms that respond to the presence of the alkaloid, generating a detectable signal. | Can detect bioavailability, cost-effective. | scirp.org |

Future Research Directions and Translational Potential of Balfourodine Research

Emerging Research Areas and Unexplored Biological Activities

While initial research has highlighted Balfourodine's promise, a vast landscape of its pharmacological potential remains to be charted. Current research is limited, with a need for more comprehensive studies to fully delineate its pharmacological profile. vulcanchem.com The exploration of its diverse biological activities is a key emerging research area.

Antitubercular, Anticancer, and Anti-inflammatory Potential: Preliminary studies have indicated that this compound and its derivatives possess significant potential as antitubercular agents, showing potency against Mycobacterium tuberculosis. smolecule.com Furthermore, its biological activity suggests possible applications in anti-inflammatory and anticancer therapies. smolecule.com The quinolone alkaloid orixalone A, from Orixa japonica, has demonstrated strong inhibition of nitric oxide production, suggesting anti-inflammatory and cancer-preventive properties that could be explored for this compound and its analogs. tandfonline.com The anticancer potential of quinoline (B57606) alkaloids is well-documented, with compounds like camptothecin (B557342) serving as a precedent for the development of potent anticancer drugs. nih.gov Future research should focus on detailed investigations into this compound's mechanism of action in these areas, including its interaction with cellular proliferation pathways. vulcanchem.com

Antimalarial and Antileishmanial Activities: Quinoline alkaloids have a long history in the fight against parasitic diseases, with quinine (B1679958) being a cornerstone in malaria treatment. nih.gov Research on quinoline alkaloids from Orixa japonica has revealed antimalarial activity. researchgate.netcapes.gov.br Alkaloidal extracts from Avicennia africana, which contain quinoline-related structures, have shown promising antiplasmodial effects. nih.govug.edu.gh The quinoline framework is recognized as a privileged scaffold in the development of anti-Leishmania agents. frontiersin.org Given this context, a systematic evaluation of this compound and its derivatives against various strains of Plasmodium and Leishmania is a compelling avenue for future research.

Other Potential Biological Activities: The broad bioactivities of quinoline and quinazoline (B50416) alkaloids, including antibacterial, antifungal, antiviral, and antiplatelet effects, suggest that this compound's therapeutic potential may extend beyond its currently explored activities. nih.govresearchgate.net For instance, compounds from Araliopsis species, which also belong to the Rutaceae family, have exhibited antimicrobial and cytotoxic properties. researchgate.net A comprehensive screening of this compound against a wide panel of pathogens and cellular targets could uncover novel therapeutic applications.

| Potential Biological Activity | Rationale/Supporting Evidence | Future Research Focus |

| Antitubercular | Potency against Mycobacterium tuberculosis has been indicated. smolecule.com | Elucidation of the specific molecular targets and mechanism of action. |

| Anticancer | Quinoline alkaloids have a history as anticancer agents (e.g., camptothecin). nih.gov Potential interaction with proliferation pathways. vulcanchem.com | In-depth in vitro and in vivo studies against various cancer cell lines. |

| Anti-inflammatory | Related quinolone alkaloids inhibit nitric oxide production. tandfonline.com | Investigation of effects on inflammatory pathways and cytokine production. |

| Antimalarial | Quinoline core is a known antimalarial pharmacophore. nih.gov Related alkaloids from Orixa japonica show activity. researchgate.net | Screening against chloroquine-sensitive and resistant Plasmodium falciparum strains. |

| Antileishmanial | The quinoline scaffold is effective against Leishmania. frontiersin.org | Evaluation against different Leishmania species and stages. |

| Antiviral/Antibacterial | Broad bioactivity spectrum of quinoline alkaloids. nih.govresearchgate.net | Screening against a diverse range of viral and bacterial pathogens. |

Integration of Omics Technologies in this compound Mechanistic Studies

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unravel the complex interactions between this compound and biological systems. nih.govfrontiersin.org

Genomics and Transcriptomics: These technologies can identify the genes and gene expression networks that are modulated by this compound treatment. For example, RNA sequencing (RNA-seq) of cancer cells treated with this compound could reveal upregulated or downregulated genes involved in apoptosis, cell cycle regulation, or metastasis, providing clues to its anticancer mechanism. nih.gov This approach has been successfully used to study the effects of other natural products, such as berberine (B55584) on pancreatic cancer cells. nih.gov

Proteomics: Proteomics provides a snapshot of the proteins present in a cell at a given time and can identify the direct protein targets of this compound. researchgate.net Techniques like thermal proteome profiling or chemical proteomics could pinpoint the specific enzymes or receptors that this compound binds to, offering direct evidence of its molecular targets. This is essential for optimizing its efficacy and minimizing potential side effects. smolecule.com

Metabolomics: By analyzing the global metabolic profile of cells or organisms, metabolomics can reveal how this compound perturbs metabolic pathways. numberanalytics.com This is particularly relevant for its antitubercular and anticancer activities, where interference with essential metabolic processes of the pathogen or cancer cells is a likely mechanism.

The integration of these multi-omics datasets can provide a holistic understanding of this compound's biological effects, facilitating the identification of biomarkers for its activity and paving the way for more targeted therapeutic strategies. nih.gov

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identifying genetic markers of sensitivity or resistance to this compound. | Understanding patient-specific responses and resistance mechanisms. |

| Transcriptomics | Analyzing changes in gene expression in response to Balourodine. nih.gov | Identifying affected signaling pathways and cellular processes. |

| Proteomics | Identifying direct protein binding partners of this compound. researchgate.net | Revealing the molecular targets and mechanisms of action. |

| Metabolomics | Profiling metabolic changes induced by this compound treatment. numberanalytics.com | Understanding the impact on cellular metabolism and identifying metabolic vulnerabilities. |

Chemoenzymatic and Biocatalytic Approaches to this compound and Analogs

The chemical synthesis of complex natural products like this compound can be challenging. Chemoenzymatic and biocatalytic methods are emerging as powerful tools for the efficient and stereoselective synthesis of such molecules and their analogs. researcher.lifersc.org These approaches combine the versatility of chemical synthesis with the high selectivity of enzymatic reactions.

Biotransformation studies on the related furoquinoline alkaloid dictamnine (B190991) have successfully used bacterial strains like Sphingomonas yanoikuyae to produce key intermediates. nih.govrsc.org This approach, utilizing enzymes like biphenyl (B1667301) dioxygenase, can introduce specific hydroxyl groups, which can then be used in the chemoenzymatic synthesis of a variety of other furoquinoline alkaloids. rsc.orgnih.govrsc.org Similar strategies could be developed for this compound, facilitating the production of its core structure and enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

The use of isolated enzymes also holds great promise. For instance, specific hydroxylases or epoxidases could be employed for targeted modifications of the this compound scaffold, allowing for the introduction of new functionalities with high precision. This would be a significant advantage over traditional chemical methods, which often require complex protection and deprotection steps.

Sustainable Sourcing and Production Methodologies Research

This compound is naturally sourced from plants like Balfourodendron riedelianum, which has been identified as an endangered species due to overexploitation for timber and deforestation. inecol.mx This highlights the critical need for research into sustainable sourcing and production methodologies.

Sustainable Harvesting and Cultivation: Research into the silviculture of Balfourodendron riedelianum is essential to develop sustainable harvesting practices. scielo.br Studies on the growth rates and optimal harvesting times can inform management plans that ensure the long-term viability of this resource. eurekalert.org Furthermore, establishing plantations of B. riedelianum and Orixa japonica under controlled conditions can provide a consistent and sustainable source of raw material for this compound extraction. researchgate.netinecol.mx Legal frameworks that regulate the exploitation of native forests are also crucial for conservation efforts. lerf.eco.br

Biotechnological Production: Plant cell and tissue culture techniques offer a promising alternative to the harvesting of wild plants. Research into optimizing the in-vitro culture conditions for Balfourodendron riedelianum and Orixa japonica could lead to the high-yield production of this compound in bioreactors. Moreover, biotechnological strategies such as genetic engineering and synthetic biology could be employed to enhance alkaloid production in these cultures, especially under stress conditions like drought. nih.gov

Computational Design and In Silico Screening of this compound Scaffolds

Computational methods are revolutionizing drug discovery by enabling the rational design and virtual screening of new therapeutic agents. mdpi.com For this compound, these in silico approaches can accelerate the identification of more potent and selective analogs.

Molecular Docking and Virtual Screening: Molecular docking studies can predict the binding affinity and interaction patterns of this compound and its analogs with specific protein targets. dntb.gov.ua This information is invaluable for understanding its mechanism of action and for designing new derivatives with improved binding characteristics. Large libraries of virtual compounds based on the this compound scaffold can be screened against various therapeutic targets to identify promising new drug candidates.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling: By analyzing the SAR of a series of this compound analogs, computational models can be built to predict the biological activity of new compounds. acs.org Pharmacophore models can identify the key chemical features of the this compound scaffold that are essential for its biological activity. These models can then be used to guide the design of novel scaffolds with enhanced therapeutic properties.

Predictive Modeling of Pharmacokinetics: Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of Balourodine analogs. mdpi.com This allows for the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

| Computational Method | Application to this compound | Goal |

| Molecular Docking | Predicting the binding of this compound analogs to target proteins. dntb.gov.ua | To understand the mechanism of action and guide lead optimization. |

| Virtual Screening | Screening large compound libraries against known targets. | To identify novel hits with the this compound scaffold. |

| QSAR Modeling | Correlating chemical structure with biological activity. acs.org | To predict the activity of new analogs and prioritize synthesis. |

| Pharmacophore Modeling | Identifying essential structural features for activity. | To design novel scaffolds with improved potency and selectivity. |

| ADME Prediction | Simulating pharmacokinetic properties. mdpi.com | To select candidates with good drug-like properties for further development. |

Bridging Basic Research to Advanced Preclinical Development (excluding clinical human trials)

The translation of promising basic research findings on this compound into advanced preclinical development is a critical step towards its potential clinical application. This process involves a series of systematic studies to evaluate the efficacy, safety, and feasibility of a new drug candidate before it can be considered for human trials.

Lead Optimization and Analog Synthesis: Based on the insights gained from SAR studies and computational modeling, a lead optimization program would focus on synthesizing and testing a focused library of this compound analogs. The goal is to identify a lead compound with an optimal balance of potency, selectivity, and pharmacokinetic properties. mdpi.com

In Vivo Efficacy Studies: The most promising lead compounds would then be evaluated in relevant animal models of disease. For example, if targeting tuberculosis, efficacy would be tested in a murine model of Mycobacterium tuberculosis infection. For cancer, xenograft models using human cancer cell lines would be employed. These studies are essential to demonstrate that the compound has the desired therapeutic effect in a living organism.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Detailed PK/PD studies in animals are necessary to understand how the drug is absorbed, distributed, metabolized, and excreted, and how these processes relate to its therapeutic effect. researchgate.net This information is crucial for determining the appropriate dosing regimen for future studies.

Toxicology and Safety Pharmacology: A comprehensive toxicology program is required to identify any potential adverse effects of the lead compound. This includes acute and chronic toxicity studies in at least two animal species. Safety pharmacology studies will assess the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies, which is the gateway to initiating clinical trials in humans. The establishment of translational research centers can foster the collaboration needed to bridge the gap between basic science and clinical application. dana-farber.org

Q & A

Q. How should interdisciplinary approaches (e.g., computational chemistry, synthetic biology) be integrated into this compound research?

- Methodological Answer : Combine QSAR models to predict analogs’ bioactivity with high-throughput screening. Use CRISPR-Cas9 to engineer microbial biosynthetic pathways for scalable production. Validate hybrid methods via iterative feedback between computational predictions and wet-lab experiments .

Guidance for Methodological Rigor

- Data Validation : Always include triplicate measurements and report standard deviations. Use Blinded analysis to minimize observer bias .

- Ethical Compliance : Obtain institutional approval for biological studies and adhere to ARRIVE guidelines for animal research .

- Reproducibility : Archive raw data and code in repositories (e.g., Zenodo) and detail experimental conditions (e.g., humidity, equipment calibration) .